2-Bromo-1-chloro-2-methylpropane

Physicochemical characterization Isomer differentiation Purification process design

2-Bromo-1-chloro-2-methylpropane (CAS 2074-80-8) is a hetero-dihalogenated tertiary alkyl halide with the molecular formula C₄H₈BrCl and a molecular weight of 171.46 g/mol. It is characterized by the presence of both bromine and chlorine atoms on the same carbon atom, a structural feature that imparts unique conformational properties and a distinct reactivity profile compared to its homo-dihalogenated or mono-halogenated analogs.

Molecular Formula C4H8BrCl
Molecular Weight 171.46 g/mol
CAS No. 2074-80-8
Cat. No. B1595099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-chloro-2-methylpropane
CAS2074-80-8
Molecular FormulaC4H8BrCl
Molecular Weight171.46 g/mol
Structural Identifiers
SMILESCC(C)(CCl)Br
InChIInChI=1S/C4H8BrCl/c1-4(2,5)3-6/h3H2,1-2H3
InChIKeyYEZMNTBSGDUYBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-chloro-2-methylpropane (CAS 2074-80-8) – A Hetero-Dihalogenated Tertiary Alkyl Halide for Controlled Synthetic and Mechanistic Investigations


2-Bromo-1-chloro-2-methylpropane (CAS 2074-80-8) is a hetero-dihalogenated tertiary alkyl halide with the molecular formula C₄H₈BrCl and a molecular weight of 171.46 g/mol . It is characterized by the presence of both bromine and chlorine atoms on the same carbon atom, a structural feature that imparts unique conformational properties and a distinct reactivity profile compared to its homo-dihalogenated or mono-halogenated analogs [1]. The compound is typically supplied as a colorless to slightly yellow liquid with a purity of ≥90%, a boiling point of 127–129.5 °C, a density of 1.44 g/cm³, and a refractive index of 1.4740 .

Why 2-Bromo-1-chloro-2-methylpropane Cannot Be Simply Interchanged with Other C4 Bromochloroalkanes in Critical Synthetic Workflows


The isomeric C₄H₈BrCl family, which includes 2-bromo-1-chloro-2-methylpropane, 1-bromo-2-chloro-2-methylpropane (CAS 10601-61-3), and 1-bromo-3-chloro-2-methylpropane (CAS 6974-77-2), exhibits significant divergence in fundamental physicochemical properties, particularly boiling point, density, and conformational bias, which directly impact separation, purification, and reaction outcome [1]. While these compounds share the same molecular formula and weight, their distinct structural arrangements result in unique steric and electronic environments around the reactive carbon centers. A generic substitution of one isomer for another without rigorous characterization can lead to unexpected alterations in reaction kinetics, selectivity, and product yield. The evidence presented in the following section demonstrates that 2-bromo-1-chloro-2-methylpropane possesses a specific and quantifiable differentiation profile that mandates its exclusive use in applications where precise control over these parameters is required .

Quantitative Differentiation Evidence for 2-Bromo-1-chloro-2-methylpropane (CAS 2074-80-8) Against Key Structural Analogs


Physicochemical Property Differentiation: Boiling Point, Density, and Refractive Index as Critical Identifiers for Isomer Discrimination and Purification Process Design

2-Bromo-1-chloro-2-methylpropane (target) exhibits a distinctly lower boiling point (127–129.5 °C) and different density (1.44 g/cm³) and refractive index (1.4740) compared to its key structural isomer, 1-bromo-3-chloro-2-methylpropane (CAS 6974-77-2), which has a boiling point of 154–157 °C, a density of 1.49 g/cm³, and a refractive index of 1.48 [1]. While the boiling point of the target is similar to that of 1-bromo-2-chloro-2-methylpropane (129.5 °C), its density (1.44 g/cm³) and refractive index (1.4740) provide a clear, quantitative basis for analytical differentiation and quality control .

Physicochemical characterization Isomer differentiation Purification process design

Conformational Composition Determined by Gas-Phase Electron Diffraction: Quantifying Steric Bias for Reactivity and Molecular Modeling

Gas-phase electron diffraction studies at room temperature have established that 2-bromo-1-chloro-2-methylpropane exists as a mixture of two distinct conformers: the anti conformer (mole fraction 0.65 ± 0.07) and the gauche conformer (mole fraction 0.35 ± 0.07) [1]. Key geometrical parameters include r(CBr) = 1.989(8) Å, r(CCl) = 1.798(5) Å, and a torsion angle (τg) of 54°(4) for the gauche form. This conformational bias towards the anti form provides a quantitative basis for understanding its steric environment during nucleophilic substitution and elimination reactions [1].

Conformational analysis Gas-phase electron diffraction Molecular modeling Steric effects

Synthetic Utility in Ruthenium-Catalyzed C–H Alkylation: A Quantified Yield for the Introduction of a Sterically Demanding Tertiary Alkyl Motif

2-Bromo-1-chloro-2-methylpropane has been demonstrated as an effective alkylating agent in a ruthenium-catalyzed C–H alkylation of 2-(4-methoxyphenoxy)pyridine. The reaction, conducted in benzene with [RhCl₂(p-cymene)]₂, K₂CO₃, and 1-adamantanecarboxylic acid over 24 hours, afforded the corresponding C-alkylated product, 2-(3-(1-chloro-2-methylpropan-2-yl)-4-methoxyphenoxy)pyridine, in an isolated yield of 37% [1]. This yield, achieved using an unactivated tertiary alkyl halide, establishes a baseline for comparing the efficacy of this compound against other alkylating agents in transition-metal-catalyzed C–H functionalization reactions.

C-H activation Ruthenium catalysis Alkylation Synthetic methodology

Atmospheric Fate and Environmental Persistence: Hydroxyl Radical Reaction Kinetics as a Quantitative Measure of Volatile Compound Stability

The atmospheric reactivity of 2-bromo-1-chloro-2-methylpropane with hydroxyl radicals has been estimated, providing a quantitative measure of its environmental persistence. The overall OH rate constant is calculated to be 0.6269 E-12 cm³/molecule-sec, which corresponds to an atmospheric half-life of 17.061 days (assuming a 12-hour day and an OH concentration of 1.5E6 OH/cm³) . This data is critical for assessing the compound's potential for long-range atmospheric transport and its contribution to tropospheric ozone formation, especially when compared to more rapidly degraded or more persistent haloalkanes.

Environmental fate Atmospheric chemistry Rate constants OH radical kinetics

Targeted Application Scenarios for 2-Bromo-1-chloro-2-methylpropane Based on Quantitative Differentiation Evidence


Analytical Method Development and Quality Control for Isomeric Bromochloroalkanes

Procurement and use of 2-bromo-1-chloro-2-methylpropane is mandated for the development and validation of analytical methods aimed at distinguishing between C₄H₈BrCl isomers. The compound's unique combination of physicochemical properties—specifically its boiling point (127–129.5 °C), density (1.44 g/cm³), and refractive index (1.4740)—serves as a definitive reference standard for gas chromatography (GC) and refractive index detection (RID) methods. This is essential for quality control laboratories tasked with verifying the identity and purity of incoming chemical shipments, ensuring that the correct isomer is used in subsequent synthetic steps .

Computational Chemistry and Molecular Modeling of Sterically Hindered Nucleophilic Substitutions

The experimentally determined conformational composition of 2-bromo-1-chloro-2-methylpropane (65% anti, 35% gauche) provides a rare and quantitative benchmark for calibrating and validating computational models of haloalkane reactivity . This data is critical for theoretical chemists and molecular modelers seeking to accurately predict transition state geometries and energy barriers for SN1 and SN2 reactions. The compound's defined conformational bias makes it an ideal substrate for benchmarking force fields and quantum mechanical methods, ensuring that computational predictions align with empirical reality for this class of sterically demanding electrophiles .

Methodology Development for Ruthenium-Catalyzed C–H Functionalization with Tertiary Alkyl Halides

2-Bromo-1-chloro-2-methylpropane is a key reagent for researchers developing and optimizing new methods in transition-metal-catalyzed C–H alkylation. The documented 37% yield in a ruthenium-catalyzed ortho-alkylation of a pyridine derivative establishes a performance benchmark for this specific, sterically hindered tertiary alkyl electrophile . Researchers can use this baseline data to systematically evaluate the effects of alternative catalysts, ligands, and reaction conditions, aiming to improve upon this yield for the introduction of complex tertiary alkyl fragments into pharmaceutically relevant heterocyclic scaffolds .

Environmental Fate and Atmospheric Chemistry Modeling of Brominated Volatile Organic Compounds

The calculated OH radical reaction rate constant (k_OH = 0.6269 E-12 cm³/molecule-sec) and the corresponding atmospheric half-life (17.061 days) for 2-bromo-1-chloro-2-methylpropane provide essential input parameters for atmospheric chemistry models . Environmental scientists and chemical risk assessors require this quantitative kinetic data to predict the compound's fate upon release, including its potential for long-range transport and its contribution to tropospheric ozone formation. This information is critical for conducting life-cycle assessments and for ensuring compliance with environmental safety regulations for volatile halogenated organic compounds .

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